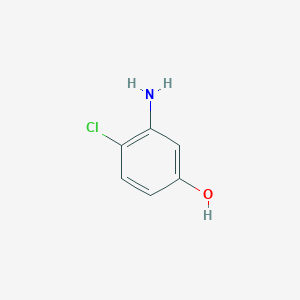







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[N+:9]([O-])=O.C(O)(=O)C>O.[Fe]>[NH2:9][C:3]1[CH:4]=[C:5]([OH:8])[CH:6]=[CH:7][C:2]=1[Cl:1]
|


|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
19.31 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 100-mL round bottomed flask equipped with a magnetic stir bar
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was then filtered through a pad of Celite
|
|
Type
|
WASH
|
|
Details
|
rinsed with water
|
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate was then extracted with ethyl acetate
|
|
Type
|
CONCENTRATION
|
|
Details
|
the combined extracts were concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
Heptane (ca. 100 mL) was added to the filtrate
|
|
Type
|
CUSTOM
|
|
Details
|
removed under reduced pressure in order
|
|
Type
|
CUSTOM
|
|
Details
|
to remove residual acetic acid and water
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in acetonitrile
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C=CC1Cl)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.38 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |